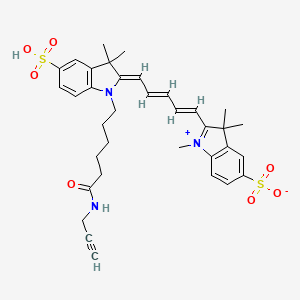
2-(5-(3,3-Dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
説明
Water soluble reagent with alkyne group for Click Chemistry. Sulfo-Cyanine5 is a sulfonated dye, which possesses high hydrophilicity and aqueous solubility, exceptionally high extinction coefficient, good quantum yield, and compatibility with many instruments. This reagent is recommended for the conjugation with proteins, nanoparticles, and other applications where hydrophilicity is important.
生物活性
The compound 2-(5-(3,3-Dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium-5-sulfonate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. Its intricate design includes sulfonate and indole moieties, suggesting a variety of biological activities.
Chemical Structure and Properties
This compound belongs to the class of sulfonated indole derivatives. Its molecular formula is with a molecular weight of approximately 693.87 g/mol. The presence of multiple functional groups contributes to its chemical reactivity and potential biological activities.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of anticancer and antimicrobial properties. The following sections summarize key findings from relevant studies.
Anticancer Activity
Recent research has shown that sulfonated indole derivatives can exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this one can effectively inhibit the growth of various cancer cell lines, including A549 human lung adenocarcinoma cells.
Key Findings:
- Cytotoxicity: Compounds were tested at a concentration of 100 µM for 24 hours using the MTT assay. Results indicated that certain derivatives reduced cell viability significantly compared to control groups.
- Selectivity: Some compounds displayed selective toxicity towards cancer cells while sparing non-cancerous cells, highlighting their potential for targeted cancer therapy.
- Mechanism of Action: The mechanism by which these compounds exert their effects may involve the induction of apoptosis and disruption of cellular signaling pathways related to cancer cell proliferation.
Antimicrobial Activity
The antimicrobial properties of sulfonated indole derivatives have also been investigated, particularly against multidrug-resistant strains of bacteria.
Key Findings:
- Efficacy Against Resistant Strains: Compounds were screened against various pathogens, including Staphylococcus aureus and Escherichia coli, demonstrating promising antimicrobial activity.
- Mechanism of Action: The antimicrobial effects are believed to result from interference with bacterial cell wall synthesis and disruption of membrane integrity.
Data Tables
| Activity Type | Cell Line / Pathogen | Concentration | Effect |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 100 µM | Reduced viability by up to 66% |
| Antimicrobial | Staphylococcus aureus | Variable | Inhibited growth in resistant strains |
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Study on Lung Cancer Cells: A study involving the treatment of A549 cells with various derivatives showed that those containing specific structural motifs had enhanced cytotoxic effects compared to others.
- Antimicrobial Resistance Research: Research focusing on the effectiveness of these compounds against multidrug-resistant bacteria revealed that specific substitutions on the indole ring significantly increased antimicrobial potency.
特性
IUPAC Name |
2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N3O7S2/c1-7-21-36-33(39)16-12-9-13-22-38-30-20-18-26(47(43,44)45)24-28(30)35(4,5)32(38)15-11-8-10-14-31-34(2,3)27-23-25(46(40,41)42)17-19-29(27)37(31)6/h1,8,10-11,14-15,17-20,23-24H,9,12-13,16,21-22H2,2-6H3,(H2-,36,39,40,41,42,43,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSGSPNJNVQTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1617572-09-4 | |
| Record name | 3H-Indolium, 2-[5-[1,3-dihydro-3,3-dimethyl-1-[6-oxo-6-(2-propyn-1-ylamino)hexyl]-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,3,3-trimethyl-5-sulfo-, inner salt, ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617572-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















